1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone
Overview
Description
1-(1-Hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone is a chemical compound with the molecular formula C14H11N3O2 and a molecular weight of 253.26 g/mol1. It is intended for research use only and is not intended for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone from the available sources.Molecular Structure Analysis
The molecular structure of 1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone is defined by its molecular formula, C14H11N3O21. However, the specific structural details or 3D conformation are not provided in the available sources.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone from the available sources.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone, such as melting point, boiling point, solubility, etc., are not provided in the available sources.Scientific Research Applications
Chemical Synthesis and Structural Analysis
- This compound has been explored in the synthesis of substituted benzimidazole derivatives, with studies focusing on their spectroscopic properties and crystal structure. The derivatives exhibit significant properties that have implications in material science and molecular design (Hranjec et al., 2008).
Biological Activities and Applications
- Research on similar benzimidazole derivatives has indicated significant biological activities, including immunosuppressive and immunostimulatory effects on immune cells. These compounds have also shown potent inhibitory effects on nitric oxide generation and cytotoxicity against various cancer cell lines, highlighting their potential in therapeutic applications (Abdel‐Aziz et al., 2011).
Heterocycle Formation and Drug Development
- The compound is also a key precursor in the synthesis of novel heterocycles, which are integral in the development of new drugs. These heterocycles, such as pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, play a crucial role in medicinal chemistry (Darweesh et al., 2016).
Antimicrobial Properties
- Some derivatives of this compound have been studied for their antimicrobial activity, showing effectiveness against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Desai et al., 2017).
Potential in Cancer Treatment
- Additionally, modifications of similar compounds have been researched in the context of prostate cancer treatment. These studies focus on the influence of structural changes on the modulation of androgen receptors, a crucial aspect in developing effective cancer therapies (Purushottamachar et al., 2013).
Safety And Hazards
The safety and hazards associated with 1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone are not specified in the available sources. However, it’s important to note that this compound is intended for research use only and is not intended for human or veterinary use1.
Future Directions
The future directions for the research and application of 1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone are not specified in the available sources. However, given its unique structure, it may have potential for further study in various fields of chemistry and pharmacology.
Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis. For a more comprehensive understanding, further literature review and experimental studies are recommended.
properties
IUPAC Name |
1-(3-hydroxy-2-pyridin-3-ylbenzimidazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9(18)10-4-5-12-13(7-10)17(19)14(16-12)11-3-2-6-15-8-11/h2-8,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLQWHOLCBBNHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(N2O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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